

Application Notes: 5-Tert-butyl-2-methoxyphenylboronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Tert-butyl-2-methoxyphenylboronic acid

Cat. No.: B1285351

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Introduction

5-Tert-butyl-2-methoxyphenylboronic acid is a valuable synthetic building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of biologically active compounds, including kinase inhibitors.[1][2] The presence of the tert-butyl group provides steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets. The ortho-methoxy group can modulate the electronic properties of the phenyl ring and participate in hydrogen bonding with protein residues, thereby influencing binding affinity and selectivity.

Application in Kinase Inhibitor Synthesis

While specific examples of marketed drugs containing the 5-tert-butyl-2-methoxyphenyl moiety are not readily found in publicly available literature, the closely related 2-alkoxy-5-alkoxyphenylboronic acids are employed in the synthesis of potent kinase inhibitors. For instance, the structurally similar 2-ethoxy-5-methoxyphenylboronic acid is a key reagent in the

development of inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis.[1] Overexpression of Aurora kinases is implicated in the progression of various cancers, making them attractive targets for cancer therapy.[1] The incorporation of the substituted phenyl moiety can contribute significantly to the potency and selectivity of the inhibitor.[1]

Representative Biological Data

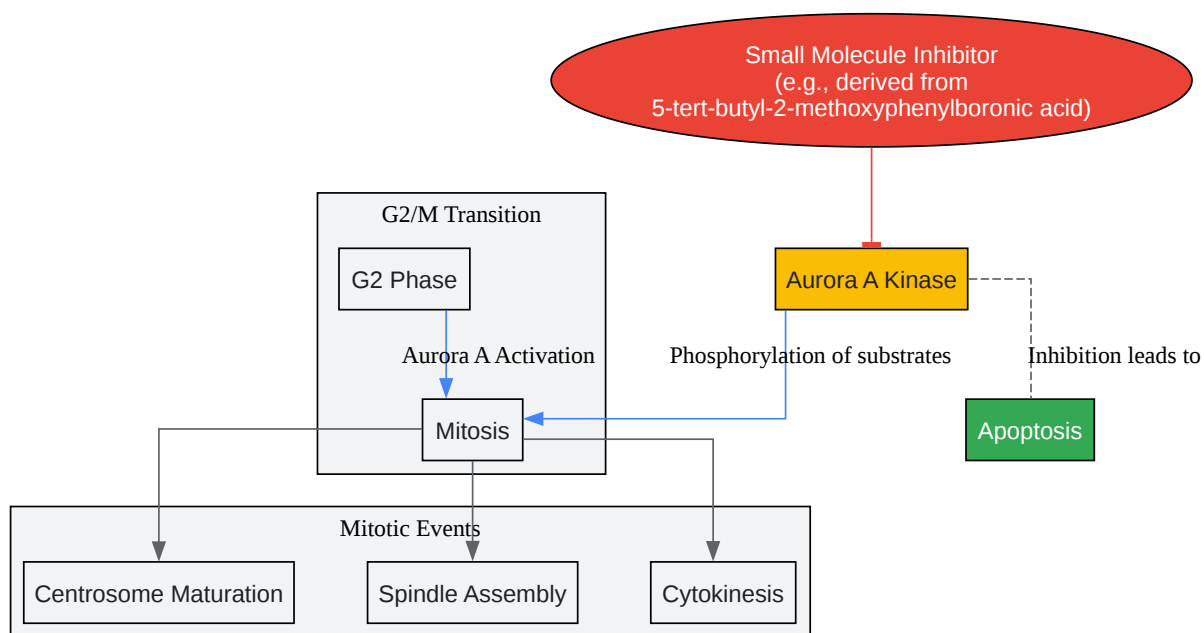
The following table summarizes the inhibitory activity of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor synthesized using a structurally similar 2-alkoxy-5-methoxyphenylboronic acid. This data is presented to illustrate the potential biological activity that can be achieved by incorporating such substituted phenylboronic acids.

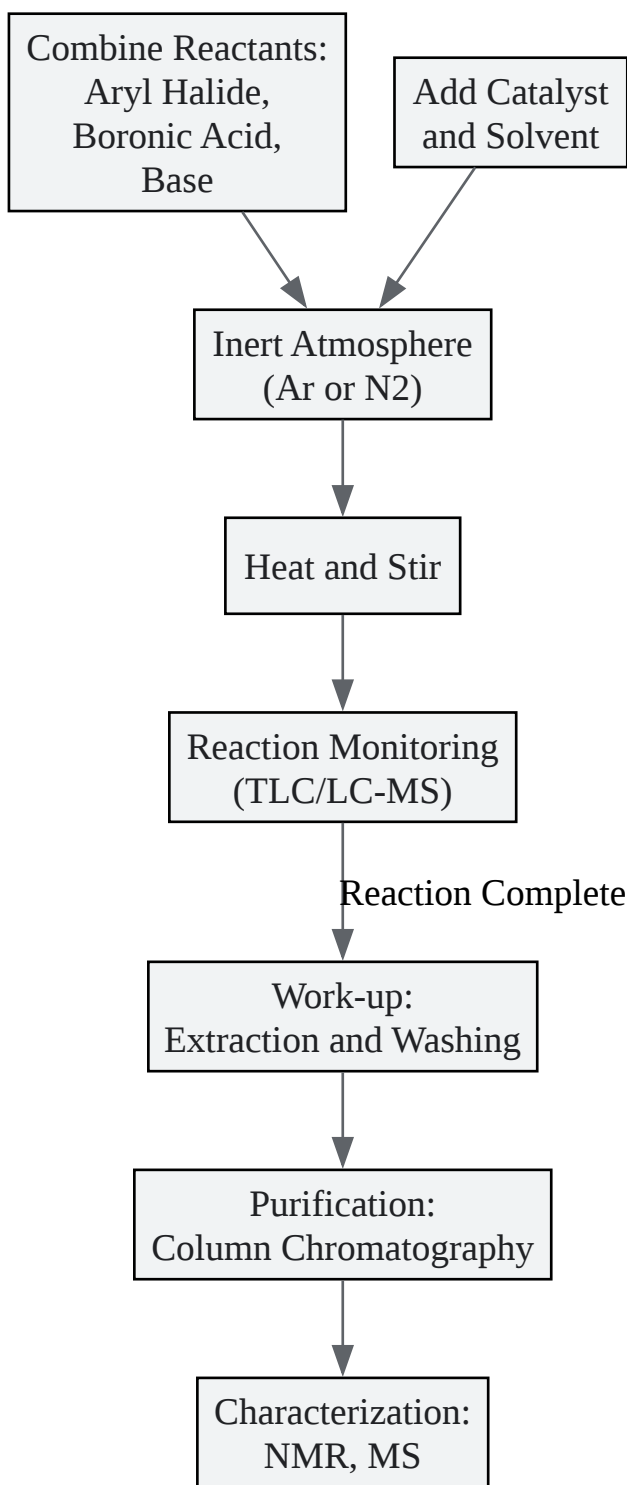
Target Kinase	IC50 (nM)	Assay Type
Aurora A	15	Biochemical Assay
Aurora B	25	Biochemical Assay
Aurora C	20	Biochemical Assay

Note: This data is representative of compounds synthesized with similar building blocks and is for illustrative purposes only. Actual IC50 values for derivatives of **5-Tert-butyl-2-methoxyphenylboronic acid** would need to be determined experimentally.

Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

Aurora kinases play a pivotal role in cell division. The diagram below illustrates a simplified signaling pathway involving Aurora A kinase. Inhibition of this pathway by small molecules can lead to cell cycle arrest and apoptosis in cancer cells.





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References

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- 2. researchgate.net [researchgate.net]
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